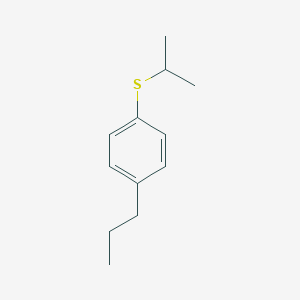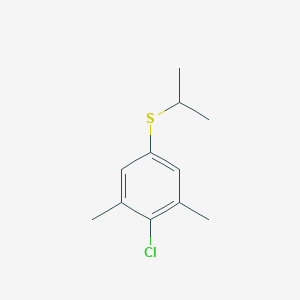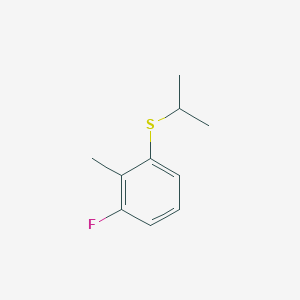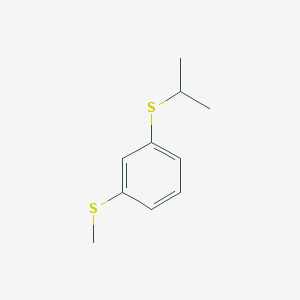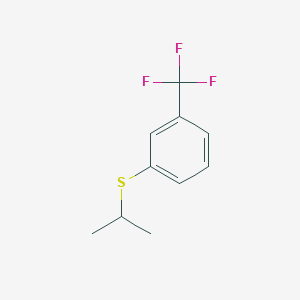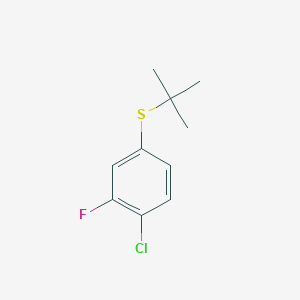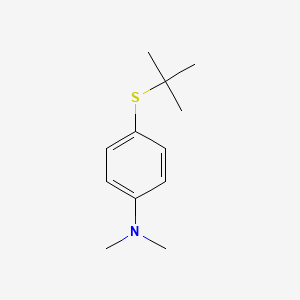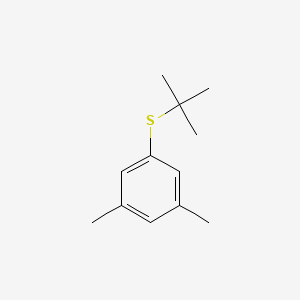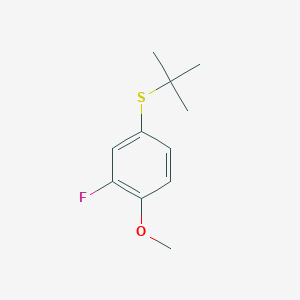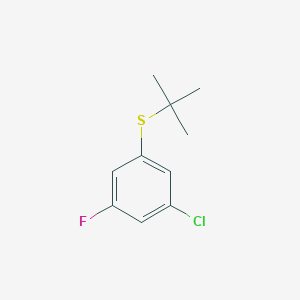
1-Tert-butylsulfanyl-3-chloro-5-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butylsulfanyl-3-chloro-5-fluorobenzene is an organic compound that features a benzene ring substituted with tert-butylsulfanyl, chloro, and fluoro groups
Méthodes De Préparation
The synthesis of 1-tert-butylsulfanyl-3-chloro-5-fluorobenzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Substitution Reactions:
Halogenation: The chloro and fluoro groups are introduced via halogenation reactions using reagents such as chlorine and fluorine sources under controlled conditions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. These conditions include precise temperature control, use of catalysts, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-Tert-butylsulfanyl-3-chloro-5-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the chloro or fluoro groups, potentially converting them to hydrogenated derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alkoxides.
Major products formed from these reactions depend on the specific conditions and reagents used, but can include sulfoxides, sulfones, and various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Tert-butylsulfanyl-3-chloro-5-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1-tert-butylsulfanyl-3-chloro-5-fluorobenzene exerts its effects depends on its interactions with molecular targets. The tert-butylsulfanyl group can engage in various chemical interactions, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity. These interactions can affect molecular pathways, including enzyme inhibition or activation, receptor binding, and signal transduction.
Comparaison Avec Des Composés Similaires
1-Tert-butylsulfanyl-3-chloro-5-fluorobenzene can be compared with similar compounds such as:
1-Bromo-3-chloro-5-fluorobenzene: Similar in structure but with a bromo group instead of the tert-butylsulfanyl group. This compound is used in metal-catalyzed coupling reactions.
1,1-Dimethylethanesulfinyl chloride: Contains a sulfinyl chloride group instead of the tert-butylsulfanyl group. Used in the synthesis of sulfinamides and sulfonamides.
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical properties and reactivity patterns.
Propriétés
IUPAC Name |
1-tert-butylsulfanyl-3-chloro-5-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFS/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQHGAOOMRSOKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=CC(=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=CC(=CC(=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

